
4-Hydrazino-2-phenyl-8-trifluoromethoxyquinoline Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydrazino-2-phenyl-8-trifluoromethoxyquinoline Hydrochloride is a heterocyclic organic compound with the molecular formula C16H13ClF3N3O . It is known for its unique structure, which includes a hydrazino group, a phenyl ring, and a trifluoromethoxy group attached to a quinoline backbone. This compound is primarily used in experimental and research settings .
Métodos De Preparación
The synthesis of 4-Hydrazino-2-phenyl-8-trifluoromethoxyquinoline Hydrochloride involves several steps. One common synthetic route includes the reaction of 2-phenyl-8-trifluoromethoxyquinoline with hydrazine hydrate under controlled conditions . The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the formation of the hydrazino derivative. Industrial production methods may involve similar steps but are optimized for larger-scale production and higher yields .
Análisis De Reacciones Químicas
4-Hydrazino-2-phenyl-8-trifluoromethoxyquinoline Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The hydrazino group can participate in substitution reactions, leading to the formation of various substituted quinoline derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Hydrazino-2-phenyl-8-trifluoromethoxyquinoline Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Hydrazino-2-phenyl-8-trifluoromethoxyquinoline Hydrochloride involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparación Con Compuestos Similares
4-Hydrazino-2-phenyl-8-trifluoromethoxyquinoline Hydrochloride can be compared to other hydrazinoquinoline derivatives, such as:
- 4-Hydrazino-2-phenylquinoline Hydrochloride
- 4-Hydrazino-8-trifluoromethoxyquinoline Hydrochloride
- 2-Phenyl-8-trifluoromethoxyquinoline Hydrochloride
Propiedades
Número CAS |
1266226-21-4 |
|---|---|
Fórmula molecular |
C16H13ClF3N3O |
Peso molecular |
355.74 g/mol |
Nombre IUPAC |
[2-phenyl-8-(trifluoromethoxy)quinolin-4-yl]hydrazine;hydrochloride |
InChI |
InChI=1S/C16H12F3N3O.ClH/c17-16(18,19)23-14-8-4-7-11-13(22-20)9-12(21-15(11)14)10-5-2-1-3-6-10;/h1-9H,20H2,(H,21,22);1H |
Clave InChI |
DDGATYYHKZFHTE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3OC(F)(F)F)C(=C2)NN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


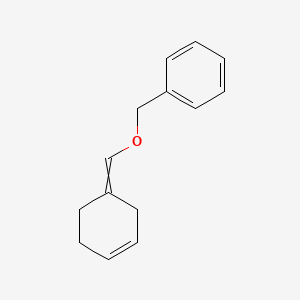
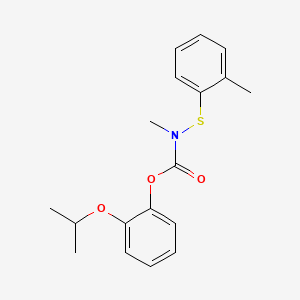

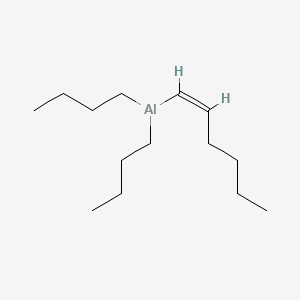
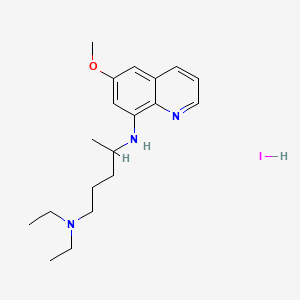
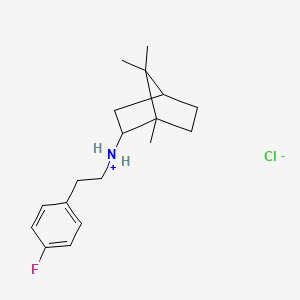

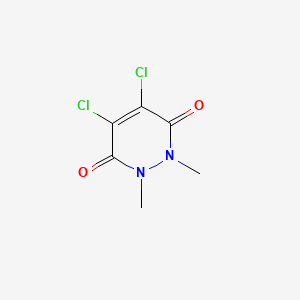
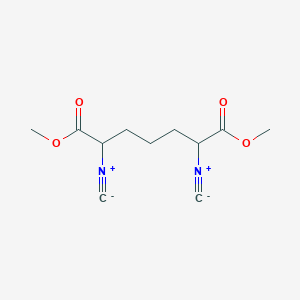
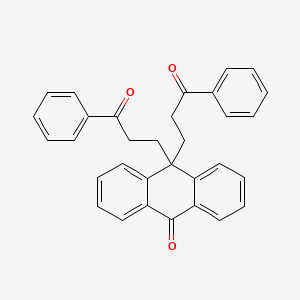
amido}(p-cymene)ruthenium(II)](/img/structure/B13756456.png)
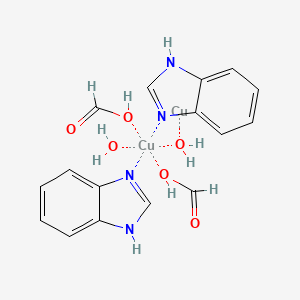
![(Z)-7-[(1R,2R,3R,5S)-5-Acetoxy-2-formyl-3-(tetrahydro-pyran-2-yloxy)-cyclopentyl]-hept-5-enoic acid methyl ester](/img/structure/B13756472.png)

